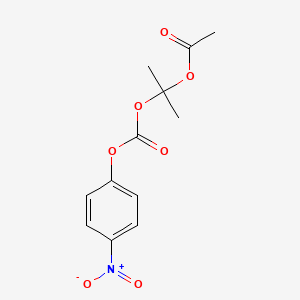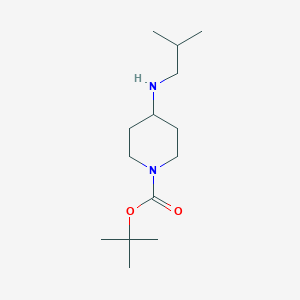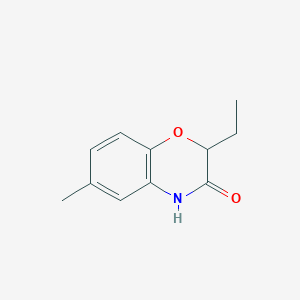
2,3-Dimethoxyterephthalaldehyde
Overview
Description
Scientific Research Applications
Microcrystal Induced Emission Enhancement
2,3-Dimethoxyterephthalaldehyde has been utilized in the study of microcrystal induced emission enhancement. Liu et al. (2018) reported that 2,5-dimethoxyterephthalaldehyde (DMA) demonstrated aggregation-induced enhanced emission (AIE) effect when forming a cubic-like microcrystal structure in THF-H2O mixed solvent. The study highlighted its application in highly efficient detection of 2,4,6-trinitrophenol in water, making it relevant for environmental monitoring and safety applications (Liu et al., 2018).
Novel Covalent Organic Framework Membrane
In the field of gas separation, 2,5-dimethoxyterephthalaldehyde was used as a construction unit to synthesize a novel three-dimensional covalent organic framework, named DMTA-COF, by Fu et al. (2020). This framework demonstrated high affinity for CO2 adsorption and was used to create a continuous supported DMTA-COF membrane for H2/CO2 separation. This indicates potential applications in hydrogen purification and separation technologies (Fu & Ben, 2020).
Electrochemical Oxidation Applications
Zeng & Becker (2004) explored the electrochemical oxidation of mono- and disubstituted 1,4-dimethoxybenzene derivatives. They found that the disubstituted derivatives underwent side-chain oxidation to form 2,5-dimethoxyterephthalaldehydes. This research opens avenues for further exploration in the realm of electrochemical processes and organic synthesis (Zeng & Becker, 2004).
Synthesis and Optical Studies
Mekkey et al. (2020) conducted a study on the synthesis and optical properties of 3,4-dimethoxy benzaldehyde hydrazone metal complexes. This work contributes to the understanding of the optical behavior of such complexes, which could have implications in material science, especially in the development of optical materials and sensors (Mekkey, Mal, & Kadhim, 2020).
properties
IUPAC Name |
2,3-dimethoxyterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9-7(5-11)3-4-8(6-12)10(9)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHBFHUZSTXBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1OC)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3s,8As)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3110335.png)
![ethyl 1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3110342.png)








